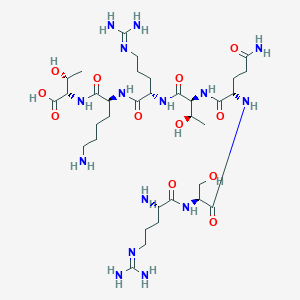
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine is a complex peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino acid residues, including L-ornithine, L-serine, L-glutamine, L-threonine, and L-lysine, which contribute to its diverse chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced using agents like DTT to break disulfide bonds if present.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine oxo derivatives, while reduction can lead to the formation of reduced peptide chains.
科学研究应用
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
作用机制
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
相似化合物的比较
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar structure but different amino acid composition.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with related functional groups.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties
属性
CAS 编号 |
922172-52-9 |
|---|---|
分子式 |
C34H65N15O12 |
分子量 |
876.0 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C34H65N15O12/c1-16(51)24(48-29(57)21(10-11-23(37)53)45-30(58)22(15-50)47-26(54)18(36)7-5-13-42-33(38)39)31(59)46-20(9-6-14-43-34(40)41)27(55)44-19(8-3-4-12-35)28(56)49-25(17(2)52)32(60)61/h16-22,24-25,50-52H,3-15,35-36H2,1-2H3,(H2,37,53)(H,44,55)(H,45,58)(H,46,59)(H,47,54)(H,48,57)(H,49,56)(H,60,61)(H4,38,39,42)(H4,40,41,43)/t16-,17-,18+,19+,20+,21+,22+,24+,25+/m1/s1 |
InChI 键 |
VDNYRIJISZHGJS-QUHJKDSASA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)O |
规范 SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


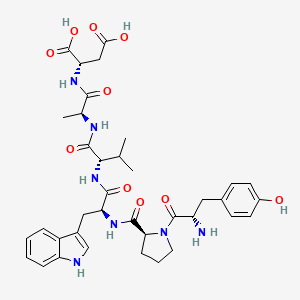
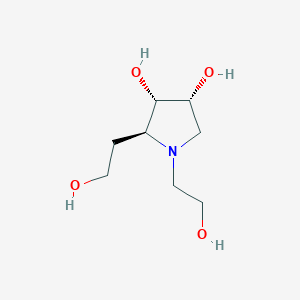
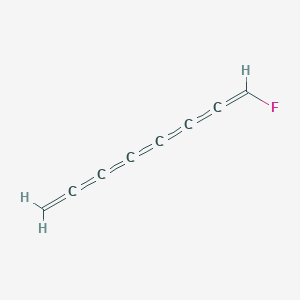
![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione](/img/structure/B14194002.png)

![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)
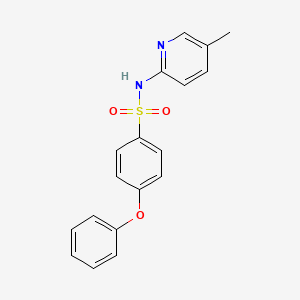
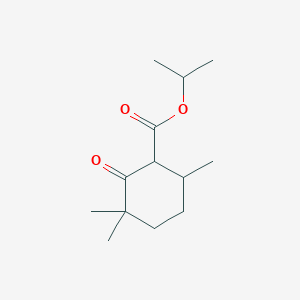
![2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole)](/img/structure/B14194031.png)
![5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14194034.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid](/img/structure/B14194042.png)
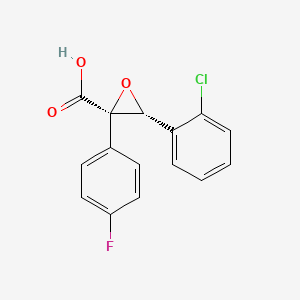
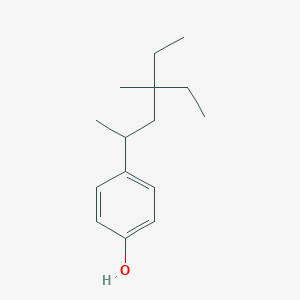
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14194055.png)
